molecular formula C12H18OSSi B14876418 (1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane

(1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane

Cat. No.: B14876418
M. Wt: 238.42 g/mol
InChI Key: DYOKYAIGKCGPKD-UHFFFAOYSA-N
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Description

(1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane is an organosilicon compound that features a thiophene ring, a prop-2-ynyloxy group, and a trimethylsilyl group. Organosilicon compounds are widely used in various fields due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility in chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane typically involves the reaction of a thiophene derivative with a trimethylsilyl-protected alkyne. A common method includes the use of a base, such as sodium hydride, to deprotonate the alkyne, followed by the addition of the thiophene derivative. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of thiophene derivatives with biological molecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The thiophene ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to the discovery of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane depends on its specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the alkyne site. In biological systems, the thiophene ring may interact with proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (Trimethylsilyl)acetylene: Another organosilicon compound with an alkyne group.

    Thiophene: A simple aromatic compound with a sulfur atom in the ring.

    (1,1-Dimethyl-3-thiophen-2-yl-prop-2-ynyloxy)-trimethyl-silane derivatives: Various derivatives with different substituents on the thiophene ring or alkyne group.

Uniqueness

This compound is unique due to its combination of a thiophene ring, an alkyne group, and a trimethylsilyl group. This combination provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C12H18OSSi

Molecular Weight

238.42 g/mol

IUPAC Name

trimethyl-(2-methyl-4-thiophen-2-ylbut-3-yn-2-yl)oxysilane

InChI

InChI=1S/C12H18OSSi/c1-12(2,13-15(3,4)5)9-8-11-7-6-10-14-11/h6-7,10H,1-5H3

InChI Key

DYOKYAIGKCGPKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=CS1)O[Si](C)(C)C

Origin of Product

United States

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